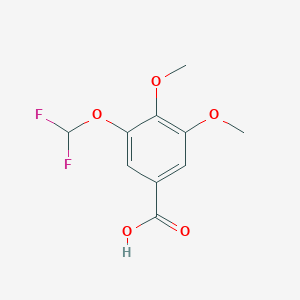
3-(Difluoromethoxy)-4,5-dimethoxybenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of 4,5-dimethoxybenzoic acid with difluoromethylating agents under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more cost-effective reagents and solvents, as well as the implementation of continuous flow processes to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing Smad2/3 phosphorylation levels. This inhibition can lead to decreased expression of proteins involved in fibrosis, such as α-SMA and collagen I .
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethoxy)phenyl isothiocyanate: Another compound with a difluoromethoxy group, used in insecticide synthesis.
3-(Difluoromethoxy)phenylacetylene: Used in various organic synthesis applications.
Roflumilast: A PDE-4 inhibitor with a difluoromethoxy group, used in the treatment of COPD.
Uniqueness
3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of difluoromethoxy and dimethoxy groups makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability profiles .
Propiedades
Fórmula molecular |
C10H10F2O5 |
|---|---|
Peso molecular |
248.18 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O5/c1-15-6-3-5(9(13)14)4-7(8(6)16-2)17-10(11)12/h3-4,10H,1-2H3,(H,13,14) |
Clave InChI |
LYCOURSGVSSEJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)O)OC(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


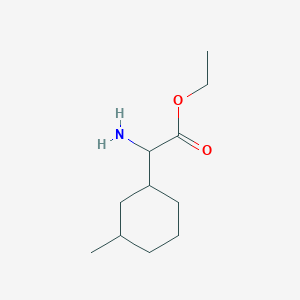
![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)

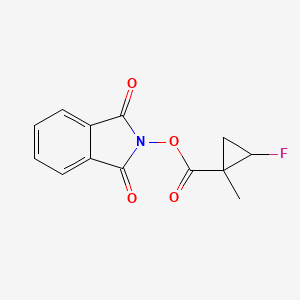
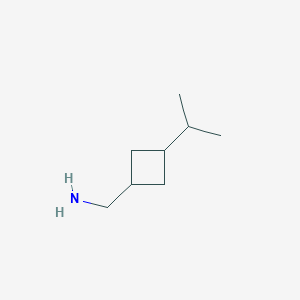
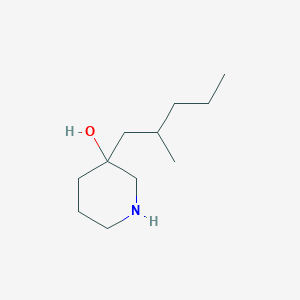
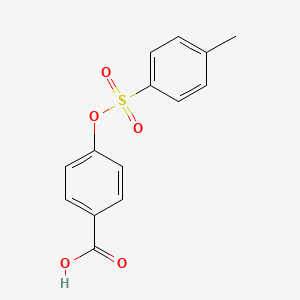
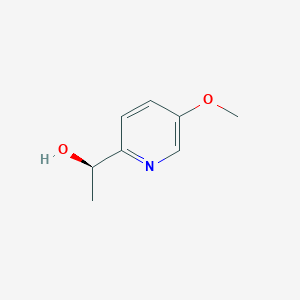
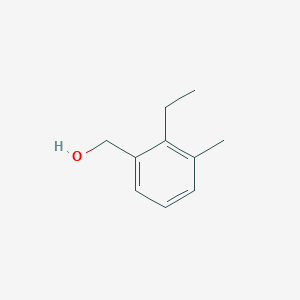
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
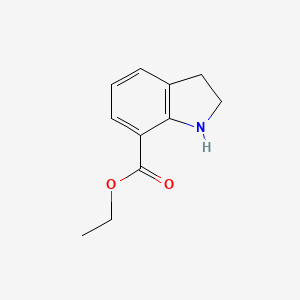
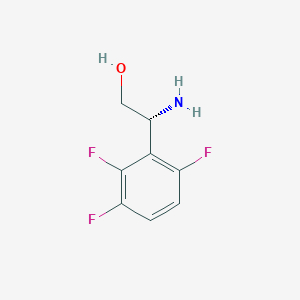
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
